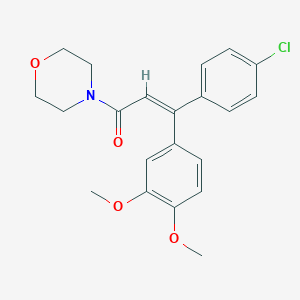![molecular formula C10H13NO2 B118741 Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-69-8](/img/structure/B118741.png)
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. DMAC is a bicyclic compound that contains a nitrogen atom and a carboxylic acid group, making it an important building block for the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not well understood, but it is believed to act as a potent inhibitor of various enzymes and receptors in the body. Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent.
Biochemical And Physiological Effects
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has several advantages for use in lab experiments, including high purity, stability, and ease of handling. However, Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is also highly reactive and can be hazardous if not handled properly. Additionally, the synthesis of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a complex process that requires specialized equipment and expertise, making it difficult to produce on a large scale.
Future Directions
There are several future directions for research on Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, including the development of new synthetic methods for Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its derivatives, the investigation of its mechanism of action, and the exploration of its potential applications in various fields of scientific research. Additionally, the development of new Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate-based drugs for the treatment of various diseases is an area of active research.
Synthesis Methods
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized through a multistep process that involves the reaction of 2,5-dimethylfuran with ethyl diazoacetate, followed by cyclization and esterification reactions. The synthesis of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is in the synthesis of novel pharmaceutical compounds. Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be used as a building block for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory drugs, and anti-viral drugs.
properties
CAS RN |
156301-69-8 |
|---|---|
Product Name |
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8-7(2)5-11(9(6)8)10(12)13-3/h4-5,8-9H,1-3H3 |
InChI Key |
QGNSSYLCRORADW-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1N(C=C2C)C(=O)OC |
Canonical SMILES |
CC1=CC2C1N(C=C2C)C(=O)OC |
synonyms |
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 4,7-dimethyl-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
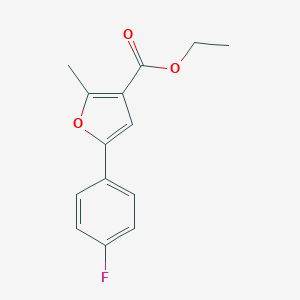
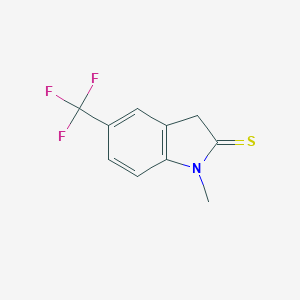
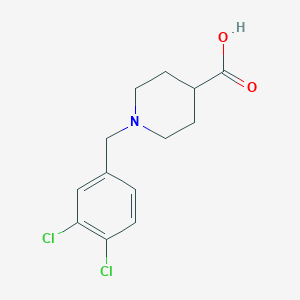
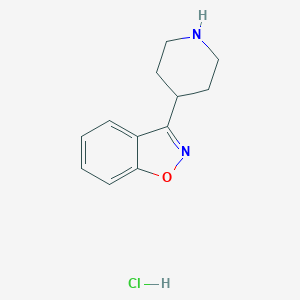
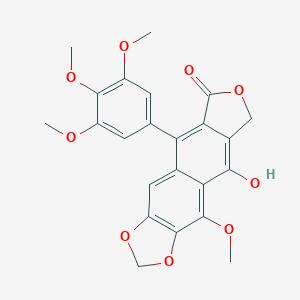
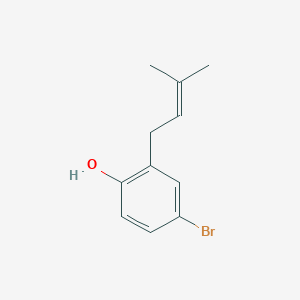
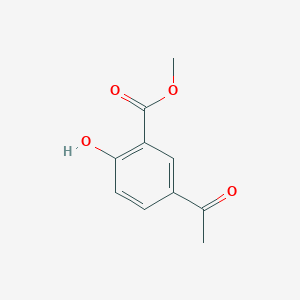
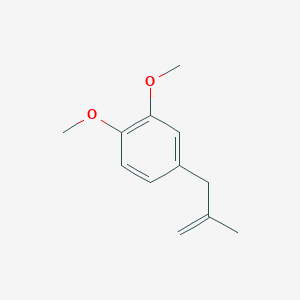
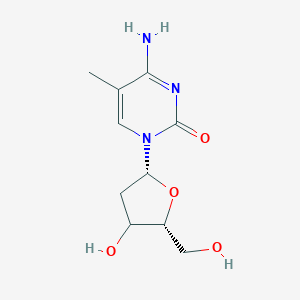
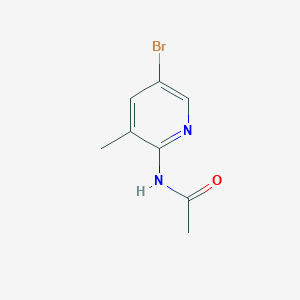

![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)
